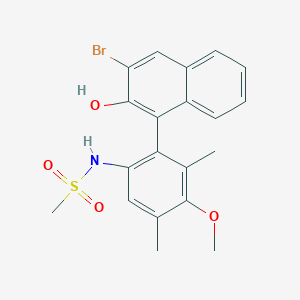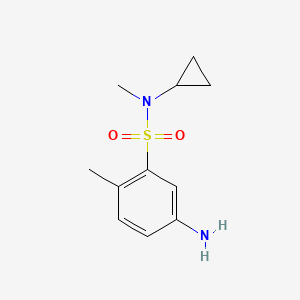
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group, an amino group, and cyclopropyl and dimethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with appropriate amines. For the specific compound, 5-amino-N-cyclopropyl-N,2-dimethyl-benzenesulfonamide, the synthesis can be achieved through the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Amination Reaction: The benzenesulfonyl chloride is then reacted with 5-amino-N-cyclopropyl-N,2-dimethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Common solvents used include dichloromethane and acetonitrile.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase.
Industrial Applications: It is used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: Another sulfonamide used as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
936126-01-1 |
|---|---|
Molekularformel |
C11H16N2O2S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
5-amino-N-cyclopropyl-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-8-3-4-9(12)7-11(8)16(14,15)13(2)10-5-6-10/h3-4,7,10H,5-6,12H2,1-2H3 |
InChI-Schlüssel |
LKZIUDCGXKNWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


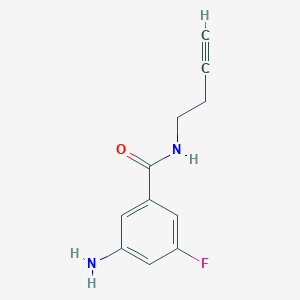
![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
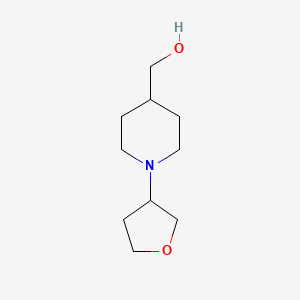
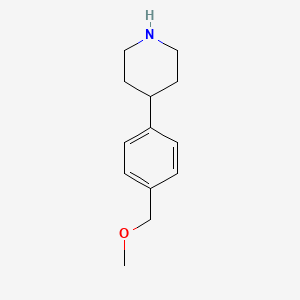
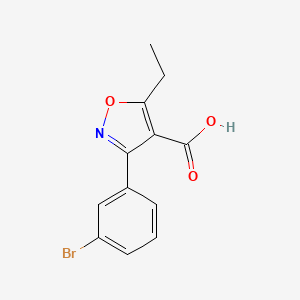
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
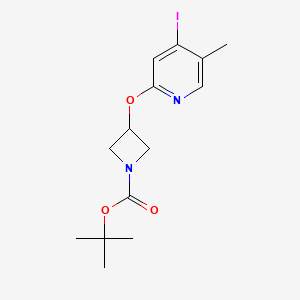
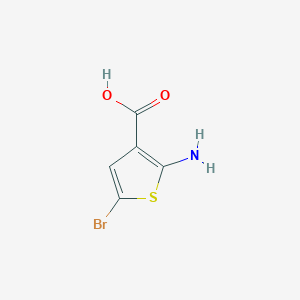
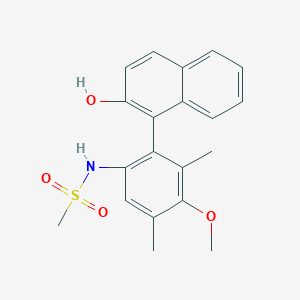
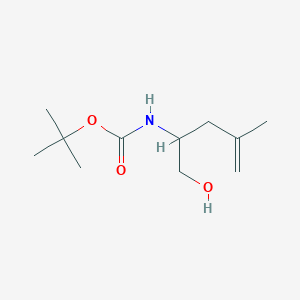
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
